N-(Piperidin-4-ylmethyl)propan-2-amine
Description
Foundational Role of Piperidine (B6355638) Scaffolds in Organic Chemistry and Research
The utility of the piperidine scaffold is multifaceted. Its introduction into molecules can modulate physicochemical properties, enhance biological activities and selectivity, improve pharmacokinetic profiles, and reduce cardiac toxicity. thieme-connect.com Piperidine-based building blocks are extensively used in medicinal chemistry research and are present in a wide array of synthetic pharmaceuticals and agrochemicals. lifechemicals.com The structural diversity of synthetic piperidines has led to the discovery of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and antioxidant properties. ajchem-a.com
Piperidine derivatives are key components in the design of drugs for various therapeutic areas. nih.gov For instance, they are investigated for their potential in treating neurodegenerative conditions like Alzheimer's disease. nih.govingentaconnect.com The ability to synthesize a wide variety of substituted piperidines allows chemists to fine-tune the structure of a molecule to optimize its interaction with biological targets. acs.org The synthesis of these compounds can be achieved through several routes, including the hydrogenation or reduction of pyridine (B92270) precursors, which is a common method for obtaining the piperidine core. nih.gov
Contextualization of N-(Piperidin-4-ylmethyl)propan-2-amine within the Landscape of Piperidine Derivatives
This compound is a specific example of a substituted piperidine derivative. nih.gov Its structure features a piperidine ring substituted at the 4-position with a methylamine (B109427) group, which is in turn N-substituted with an isopropyl group. nih.gov As a member of the vast family of piperidine derivatives, it belongs to a class of compounds extensively explored in chemical and pharmaceutical research. nih.govevitachem.com
The core of the molecule is the piperidine scaffold, a saturated heterocycle that provides a three-dimensional structure, a feature considered advantageous in drug design for establishing specific interactions with biological targets. lifechemicals.com The substituents on this particular molecule—the (propan-2-yl)aminomethyl group at the C-4 position—define its specific chemical identity and properties. nih.gov This substitution pattern is one of many possibilities for functionalizing the piperidine ring, each potentially leading to different biological activities and applications. nih.govacs.org
The systematic IUPAC name for this compound is this compound. nih.gov It is identified by the Chemical Abstracts Service (CAS) number 1225475-79-5. nih.gov Its molecular formula is C9H20N2, and it has a molecular weight of approximately 156.27 g/mol . nih.govchemscene.com The presence of two nitrogen atoms, one within the piperidine ring and one in the side chain, allows for the formation of multiple hydrogen bonds, which can influence its physical properties and biological interactions. nih.gov
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | This compound nih.gov |
| CAS Number | 1225475-79-5 nih.gov |
| Molecular Formula | C9H20N2 nih.gov |
| InChI | InChI=1S/C9H20N2/c1-8(2)11-7-9-3-5-10-6-4-9/h8-11H,3-7H2,1-2H3 nih.gov |
| InChIKey | LMXYUHJYPZVRHD-UHFFFAOYSA-N nih.gov |
Table 2: Computed Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | 156.27 g/mol nih.gov |
| XLogP3 | 0.9 nih.gov |
| Hydrogen Bond Donor Count | 2 nih.gov |
| Hydrogen Bond Acceptor Count | 2 nih.gov |
| Rotatable Bond Count | 4 nih.gov |
| Exact Mass | 156.162648646 Da nih.gov |
| Topological Polar Surface Area | 27.7 Ų |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(piperidin-4-ylmethyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-8(2)11-7-9-3-5-10-6-4-9/h8-11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXYUHJYPZVRHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634498 | |
| Record name | N-[(Piperidin-4-yl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225475-79-5 | |
| Record name | N-[(Piperidin-4-yl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
General Strategies for the Construction of Piperidine (B6355638) Ring Systems
The formation of the piperidine ring is a fundamental challenge in organic synthesis. Key approaches include the hydrogenation of pyridine (B92270) precursors, cyclization of linear amino alcohols, and various metal-catalyzed reactions. dtic.milnih.gov The choice of method often depends on the desired substitution pattern and stereochemistry of the final product.
Intramolecular Cyclization Approaches to Piperidine Formation
Intramolecular cyclization represents a powerful strategy for constructing the piperidine ring, where a pre-formed linear substrate containing a nitrogen atom undergoes ring closure. nih.gov This approach benefits from favorable entropic factors and can often provide high levels of stereocontrol.
Common intramolecular cyclization methods include:
Radical-Mediated Amine Cyclization: This method involves the generation of a radical on a side chain, which then attacks an unsaturated bond to form the piperidine ring. nih.gov
Intramolecular aza-Michael Reactions (IMAMR): This strategy involves the addition of an amine to an α,β-unsaturated carbonyl compound within the same molecule, leading to the formation of the heterocyclic ring. nih.gov
Oxidative Amination of Alkenes: In this approach, a nitrogen nucleophile attacks an alkene that has been activated by an oxidizing agent, leading to the formation of the piperidine ring with the concurrent installation of an oxygen-containing functional group. nih.gov
Electroreductive Cyclization: This method utilizes an electric current to induce the cyclization of an imine with a terminal dihaloalkane, offering a greener alternative to traditional methods that often require harsh reagents. nih.gov
A notable example of intramolecular cyclization is the reaction of N-Boc-(4-chlorobutyl)cinnamylamine to produce (S)-N-Boc-2-(trans-β-styryl)piperidine. acs.org
Intermolecular Approaches for Piperidine Synthesis
Intermolecular strategies for piperidine synthesis involve the reaction of two or more separate components to build the ring system. nih.gov These methods are highly convergent and allow for the rapid assembly of complex piperidine structures from simpler starting materials.
Key intermolecular approaches include:
[5+1] Annulation: This method involves the reaction of a five-atom component with a one-atom component to form the six-membered piperidine ring. A common example is the reaction of a 1,5-dicarbonyl compound with an amine. nih.gov
Diels-Alder Reaction: The aza-Diels-Alder reaction, where an imine reacts with a diene, is a powerful tool for the synthesis of tetrahydropyridines, which can then be reduced to piperidines. nih.gov
Multi-component Reactions: These reactions, where three or more reactants combine in a single step to form the product, offer a highly efficient route to substituted piperidines. rsc.org
Reductive Amination Protocols for Piperidine Derivatives
Reductive amination is a cornerstone of amine synthesis and is widely applied to the preparation of piperidine derivatives. This two-step process involves the initial formation of an imine or enamine from an amine and a carbonyl compound, followed by reduction to the corresponding amine. researchgate.net
This versatile method can be applied in both intramolecular and intermolecular fashions. researchgate.netrsc.org For instance, the intramolecular reductive amination of a δ-amino aldehyde or ketone is a common strategy for piperidine ring formation. rsc.org Intermolecularly, the reaction of a primary amine with a 1,5-dicarbonyl compound, followed by reductive cyclization, provides a direct route to N-substituted piperidines. nih.gov A variety of reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. researchgate.net
A specific example is the synthesis of N-(Piperidin-2-ylmethyl)propan-2-amine, which can be achieved through the reaction of piperidine-2-carbaldehyde (B177073) with propan-2-amine in the presence of a reducing agent like sodium cyanoborohydride.
Catalytic Hydrogenation and Transfer Hydrogenation Routes to Piperidines
The catalytic hydrogenation of pyridine and its derivatives is one of the most direct and atom-economical methods for the synthesis of piperidines. dtic.milnih.gov This reaction typically requires a metal catalyst, such as platinum, palladium, rhodium, ruthenium, or nickel, and is often carried out under high pressure and temperature. nih.govgoogle.comorganic-chemistry.org
Catalytic Hydrogenation: The choice of catalyst can significantly influence the stereoselectivity of the reduction, particularly when chiral ligands are employed for asymmetric hydrogenation. nih.gov For example, rhodium and ruthenium complexes are effective for the asymmetric hydrogenation of pyridinium (B92312) salts, yielding chiral piperidines with high enantioselectivity. nih.govresearchgate.net
Transfer Hydrogenation: Transfer hydrogenation offers a milder and often more practical alternative to using high-pressure hydrogen gas. organic-chemistry.org In this method, a hydrogen donor molecule, such as formic acid, ammonium (B1175870) formate, or isopropanol, is used to provide the hydrogen equivalents in the presence of a transition metal catalyst. organic-chemistry.org Borane-ammonia complexes have also been used as a hydrogen source in metal-free transfer hydrogenation reactions. organic-chemistry.org
Table 1: Catalysts and Conditions for Hydrogenation of Pyridine Derivatives
Metal-Catalyzed Reactions in Piperidine Ring Synthesis
Metal-catalyzed reactions have become indispensable tools for the synthesis of piperidine rings, offering high efficiency and selectivity. nih.gov A wide range of transition metals, including palladium, rhodium, gold, and copper, are employed to catalyze various transformations that lead to the formation of the piperidine scaffold. nih.govwhiterose.ac.uk
Examples of metal-catalyzed reactions for piperidine synthesis include:
Palladium-catalyzed intramolecular hydroamination: This reaction involves the addition of an N-H bond across an unactivated alkene, providing a direct route to piperidines under mild conditions. organic-chemistry.org
Gold-catalyzed intramolecular hydroamination: Gold catalysts can also promote the intramolecular addition of amines to alkenes and allenes. organic-chemistry.org
Rhodium-catalyzed asymmetric carbometalation: This method allows for the enantioselective synthesis of 3-substituted piperidines from dihydropyridines and boronic acids. nih.govacs.org
Copper-catalyzed cyclizative aminoboration: This reaction enables the asymmetric synthesis of 2,3-cis-disubstituted piperidines. nih.gov
Asymmetric Synthesis Methodologies for Chiral Piperidine Scaffolds
The development of asymmetric methods for the synthesis of chiral piperidines is of paramount importance due to the prevalence of these structures in biologically active molecules. rsc.orgnih.gov These methodologies aim to control the stereochemistry of the piperidine ring during its formation, leading to enantiomerically enriched products.
Key asymmetric strategies include:
Use of Chiral Catalysts: Chiral metal complexes, such as those of rhodium, iridium, and copper, are widely used to catalyze enantioselective reactions, including hydrogenation, hydroamination, and carbometalation. nih.govnih.govnih.gov
Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction, after which it is removed.
Use of Chiral Starting Materials: The synthesis can begin with an enantiomerically pure starting material, such as a chiral amino acid or aziridine, to build the piperidine ring with a defined stereochemistry. rsc.org
Organocatalysis: Chiral organic molecules can be used to catalyze enantioselective reactions, such as intramolecular aza-Michael additions, providing a metal-free approach to chiral piperidines. nih.gov
A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a pyridine derivative to produce 3-substituted tetrahydropyridines with high enantioselectivity, which can then be reduced to the corresponding chiral piperidines. nih.govsnnu.edu.cn Another approach involves the asymmetric synthesis of substituted NH-piperidines through an exocyclic chirality-induced nitroalkene/amine/enone (NAE) condensation reaction. rsc.org
Table 2: Compound Names Mentioned in the Article
Synthesis of N-(Piperidin-4-ylmethyl)propan-2-amine and Related Analogs
The synthesis of the target compound and its derivatives relies heavily on the preparation of key piperidine-based precursors. These intermediates provide the foundational structure for subsequent elaboration.
The synthesis of precursors for this compound, such as N-protected 4-piperidones and 4-(aminomethyl)piperidine (B1205859) derivatives, is well-documented. A common and versatile starting material is N-Boc-4-piperidone, which can be engaged in reductive amination reactions. For instance, the reaction of N-Boc-piperidin-4-one with an appropriate amine, like 3,4-dichloroaniline, using a reducing agent, successfully yields the corresponding N-substituted piperidin-4-amine. researchgate.net
Another pivotal precursor is 1-(2-phenethyl)-4-piperidone, a key intermediate for numerous piperidine-based compounds. researchgate.net Its synthesis often involves the Dieckmann cyclization of aminodicarboxylate esters, a multi-step process that requires careful control of reaction conditions to prevent side reactions like the retro-Dieckmann reaction. researchgate.net The general approach involves the condensation of a primary amine with two equivalents of methyl or ethyl acrylate, followed by base-catalyzed cyclization, hydrolysis, and decarboxylation. researchgate.net
Furthermore, 4-(aminomethyl)piperidine derivatives can be prepared from commercially available starting materials. For example, a tosylate of (1-benzoylpiperidin-4-yl)methanol can be reacted with a primary or secondary amine to furnish the desired 4-(aminomethyl)piperidine structure. google.com The synthesis of piperidin-4-one derivatives has also been achieved using environmentally friendly deep eutectic solvents, such as a glucose-urea mixture, which serves as an effective reaction medium. asianpubs.org
Table 1: Synthesis of Piperidine Precursors
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| N-Boc-piperidin-4-one | 3,4-dichloroaniline, Reductive Amination | N-(3,4-dichlorophenyl)-N-(2-phenoxylethyl) piperidin-4-amine | N/A | researchgate.net |
| Phenethylamine | Methyl acrylate, Base (Dieckmann cyclization), Acid (hydrolysis, decarboxylation) | 1-(2-Phenethyl)-4-piperidone | ~80% (cyclization step) | researchgate.net |
| (1-Benzoylpiperidin-4-yl)methyl 4-methylphenylsulphonate | 2-(N-methyl)-aminoindan, 150°C | 4-[N-(2-Indanyl)-N-methyl]aminomethyl-1-benzoylpiperidine | N/A | google.com |
| Benzaldehyde, Acetone, Ammonium Acetate | Glucose-Urea (deep eutectic solvent) | 2,6-Diphenylpiperidin-4-one | 75% | asianpubs.org |
The piperidine-4-ylmethylamine framework is amenable to a wide array of derivatization strategies, allowing for fine-tuning of its chemical properties. These modifications can be broadly categorized into N-substitution on the piperidine nitrogen and functionalization of the piperidine ring itself.
N-Substitution: The secondary amine of the piperidine ring is a common site for modification. Alkylation and acylation reactions are frequently employed. For example, following the synthesis of a core 4-aminopiperidine (B84694) scaffold, the piperidine nitrogen can be functionalized through reactions like aza-Michael addition with reagents such as acrylonitrile (B1666552) and tert-butyl acrylate, or by alkylation with bromoacetonitrile (B46782) or 2-iodoethanol. researchgate.net These strategies allow for the introduction of various functional groups, extending the carbon chain and introducing new chemical properties. researchgate.net The synthesis of N-substituted piperidine analogs has been explored for various applications, including the development of potential agents for Alzheimer's disease. ajchem-a.com
Ring Functionalization: Direct C-H functionalization of the piperidine ring represents a powerful strategy for introducing substituents at specific positions. nih.gov The site-selectivity of these reactions can be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.govresearchgate.net For example, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes can be directed to the C2 or C4 positions. nih.govresearchgate.net Functionalization at the C3 position is more challenging due to the deactivating inductive effect of the nitrogen but can be achieved indirectly through the cyclopropanation of a tetrahydropyridine (B1245486) intermediate followed by reductive ring-opening. nih.gov Other methods for ring functionalization include the regioselective ring-opening of N-benzyl-3-methyl-3,4-epoxi-piperidine to produce cis-3-methyl-4-aminopiperidine derivatives. researchgate.net
Table 2: Derivatization Strategies for Piperidine Systems
| Position | Strategy | Reagents/Catalyst | Product Type | Reference |
|---|---|---|---|---|
| N1 | Aza-Michael Addition | Acrylonitrile, tert-butyl acrylate | N-cyanoethyl or N-carbo-t-butoxyethyl piperidines | researchgate.net |
| N1 | Alkylation | 2-Iodoethanol, Bromoacetonitrile | N-hydroxyethyl or N-cyanomethyl piperidines | researchgate.net |
| C2 | C-H Functionalization | Rh2(R-TCPTAD)4, N-Boc protecting group | 2-Substituted piperidines | nih.govresearchgate.net |
| C3 | Indirect C-H Functionalization | Cyclopropanation of tetrahydropyridine, Reductive ring-opening | 3-Substituted piperidines | nih.gov |
| C4 | C-H Functionalization | Rh2(S-2-Cl-5-BrTPCP)4, N-α-oxoarylacetyl protecting group | 4-Substituted piperidines | nih.govresearchgate.net |
| C3/C4 | Epoxide Ring Opening | Nucleophiles (e.g., amines) | cis-3-Methyl-4-aminopiperidines | researchgate.net |
Chemical Reactivity and Transformation Pathways of this compound
The chemical behavior of this compound is dictated by the presence of its secondary amine functionalities and the piperidine ring. It can participate in a variety of chemical transformations.
The amine groups within piperidine derivatives are susceptible to oxidation under various conditions, leading to a range of products. nih.gov The oxidation of N-protected piperidines can generate N-acyliminium ions, which are valuable electrophilic intermediates for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov Reagent systems such as iodosobenzene (B1197198) (PhIO)n in combination with TMSN3 can achieve the direct α-azidonation of N-protected piperidines. nih.gov Similarly, the combination of diacetoxyiodobenzene (B1259982) (PhI(OAc)2) or (PhIO)n with TMSBr can furnish α-hydroxy-β,β-dibromo functionalized N-protected piperidines. nih.gov
The oxidation of N-acyl piperidines with iron(II)-hydrogen peroxide or an iron complex with molecular oxygen can lead to the formation of the corresponding piperidin-2-ones (lactams). researchgate.net Furthermore, the piperidine nitrogen can be oxidized to form stable N-oxyl radicals like the well-known TEMPO, a transformation that can be accomplished using various oxidizing agents. researchgate.net
Table 3: Oxidative Transformations of Piperidine Derivatives
| Substrate Type | Oxidizing Agent/System | Product Type | Reference |
|---|---|---|---|
| N-protected piperidines | (PhIO)n / TMSN3 | α-Azidonated piperidines | nih.gov |
| N-isopropyloxy protected piperidines | (PhIO)n or PIDA / TMSBr | α-Hydroxy-β,β-dibromine functionalized piperidines | nih.gov |
| N-acyl piperidines | Fe(II)-H2O2 or Fe-complex/O2 | Piperidin-2-ones (Lactams) | researchgate.net |
| N,N,N,2,2,6,6-Heptamethyl-piperidine | Hydrogen peroxide, catalysts (e.g., Na2WO4) | N-Oxyl radicals (TEMPO derivatives) | researchgate.net |
Beyond oxidation, piperidine derivatives engage in other significant transformations. Zinc(II) compounds have been shown to catalyze the nucleophilic addition of secondary cyclic amines, including piperidine derivatives, to nitriles to form amidines. rsc.org This reaction highlights a pathway to convert the amine functionality into a different nitrogen-containing group.
Additionally, advanced catalytic systems offer novel derivatization routes. A heterogeneous nickel single-atom catalyst on carbon nitride, for example, can facilitate various transformations depending on the ligand environment. acs.org While C(sp²)-C(sp³) coupling is a primary application, modifying the ligands can switch the reactivity to promote C-N bond formation, and ligand-free conditions can enable selective aerobic oxidation. acs.org Such tunable catalytic platforms expand the synthetic utility of piperidine-containing molecules.
Understanding the mechanisms underlying the synthesis of piperidines is crucial for optimizing existing methods and developing new ones. Several mechanistic studies have shed light on these transformations.
The synthesis of piperidines via copper-catalyzed intramolecular C-H amination is proposed to proceed through a Cu(I)/Cu(II) catalytic cycle. acs.org Mechanistic studies involving experimental data and DFT calculations have helped to elucidate the reaction pathway and the influence of ligands and substrates on the reaction outcome. acs.org
For multicomponent reactions that form piperidine derivatives, mechanisms involving tandem one-pot oxidative processes have been suggested. researchgate.net For example, a cobalt-catalyzed reaction can proceed through the in-situ formation of aldehydes from alcohols, which then condense with other components to build the piperidine ring. researchgate.net
Another well-studied mechanism is the iridium(III)-catalyzed [5 + 1] annulation. This process involves a hydrogen borrowing cascade where the catalyst facilitates two sequential events: an intermolecular amination to form a hydroxyamine intermediate, followed by an intramolecular amination and imine reduction to close the piperidine ring. nih.gov The mechanism of the classic Mannich reaction, which can also produce piperidine bases, has been investigated, concluding that it can involve the in-situ formation of a vinyl ketone that subsequently reacts with an amine. oup.com
Spectroscopic Characterization and Advanced Structural Analysis
X-ray Crystallography and Solid-State Structural Investigations
While spectroscopic methods provide information about molecular structure in solution or gas phase, X-ray crystallography offers a definitive picture of the molecule's arrangement in the solid state.
Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline solid. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise determination of bond lengths, bond angles, and torsional angles within the molecule.
For N-(Piperidin-4-ylmethyl)propan-2-amine, a single-crystal X-ray diffraction study would reveal:
The precise conformation of the piperidine (B6355638) ring (e.g., chair, boat, or twist-boat).
The orientation of the N-(propan-2-yl)methanamine substituent on the piperidine ring (axial vs. equatorial).
The intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.
Due to the presence of two secondary amine groups, it is expected that the crystal structure would be stabilized by a network of intermolecular hydrogen bonds.
Conformational Analysis of the Piperidine Ring and Substituents
The piperidine ring predominantly adopts a chair conformation , which is significantly more stable than other potential conformations like the boat or twist-boat form. wikipedia.org This preference is analogous to that of cyclohexane, as it minimizes both angle strain and torsional strain. In the chair form, the substituents on the ring can occupy either an axial or an equatorial position.
For this compound, the substituent at the C4 position is a -(CH₂)-NH-CH(CH₃)₂ group. Due to steric hindrance, large substituents generally favor the equatorial position to minimize unfavorable 1,3-diaxial interactions. Therefore, it is highly probable that the propan-2-aminomethyl substituent exists in the equatorial orientation, leading to a more stable molecular conformation. This is a common observation in many 4-substituted piperidine derivatives. researchgate.net
The relative stability of conformers is also influenced by the substituent on the piperidine nitrogen. In the case of an unsubstituted piperidine nitrogen (N-H), the equatorial conformation of the hydrogen atom is generally found to be more stable than the axial one in the gas phase and nonpolar solvents. wikipedia.org However, the energy barrier for nitrogen inversion is substantially lower than that for ring inversion, allowing for rapid interconversion between the two chair conformers. wikipedia.org
In substituted piperidines, the nature of the substituent can significantly influence the ring's conformation. nih.gov While electron-donating groups tend to favor the chair conformation, bulky or electron-withdrawing groups can sometimes induce a twist-boat or boat conformation. researchgate.net However, for a simple alkylamine substituent as in the title compound, the chair conformation is the most anticipated stable form.
Table 1: Predicted Conformational Parameters for the Piperidine Ring in this compound This table presents expected values based on typical piperidine ring conformations found in related structures.
| Parameter | Expected Value/State | Rationale |
| Ring Conformation | Chair | Minimizes torsional and angle strain. |
| Substituent Position | Equatorial | Reduces steric hindrance from 1,3-diaxial interactions. |
| Nitrogen Inversion | Rapid | Low energy barrier for interconversion of N-H conformers. |
Intermolecular Interactions, Hydrogen Bonding Networks, and Crystal Packing Motifs
The solid-state structure of this compound is expected to be significantly influenced by a network of intermolecular hydrogen bonds. The molecule possesses two nitrogen atoms—one secondary amine within the piperidine ring and another secondary amine in the propan-2-amine substituent—both capable of acting as hydrogen bond donors (N-H) and acceptors.
The presence of these functional groups allows for the formation of robust N-H···N hydrogen bonds . Such interactions are a dominant feature in the crystal structures of related heterocyclic amines like piperidine and piperazine, where they link molecules into chains. ed.ac.uk In these structures, the hydrogen-bonded chains often arrange into layers, which then stack to form the three-dimensional crystal lattice. ed.ac.uk
For this compound, several hydrogen bonding motifs are conceivable:
Chain Formation: Molecules could be linked head-to-tail, where the piperidine N-H of one molecule donates a hydrogen to the propan-2-amine nitrogen of an adjacent molecule, or vice versa. This would result in one-dimensional chains propagating through the crystal.
Dimer Formation: Two molecules could form a cyclic dimer through a pair of reciprocal N-H···N hydrogen bonds. acs.org These dimeric units would then be packed in the crystal lattice, likely held together by weaker van der Waals forces.
Sheet Formation: More complex networks could arise where the hydrogen bonds cross-link the chains to form two-dimensional sheets.
The specific motif adopted would depend on the energetic favorability of the packing arrangement, which seeks to maximize attractive interactions while minimizing steric repulsion. In addition to the strong N-H···N interactions, weaker C-H···N hydrogen bonds are also likely to play a role in stabilizing the crystal packing, as observed in other piperidine derivatives. ed.ac.uknih.gov
Table 2: Plausible Hydrogen Bonding Interactions in the Crystal Structure of this compound (Based on analysis of similar compounds)
| Donor (D) | Acceptor (A) | D-H···A Interaction Type | Expected Role in Crystal Packing | Reference Example |
| Piperidine N-H | Propan-2-amine N | N-H···N | Primary interaction forming chains or dimers. | ed.ac.ukacs.org |
| Propan-2-amine N-H | Piperidine N | N-H···N | Primary interaction forming chains or dimers. | ed.ac.ukacs.org |
| Carbon C-H | Nitrogen N | C-H···N | Secondary interaction stabilizing the packing of chains/sheets. | nih.gov |
Hirshfeld Surface Analysis for Quantitative Contribution of Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is calculated. These values are often normalized (dₙₒᵣₘ) and mapped onto the surface, where red spots indicate contacts shorter than the van der Waals radii (strong interactions like hydrogen bonds), white areas represent contacts at the van der Waals limit, and blue areas signify longer contacts. iucr.org
For a molecule like this compound, which is rich in hydrogen atoms, the Hirshfeld surface analysis is expected to reveal the following:
H···H Contacts: These interactions, representing van der Waals forces, are anticipated to be the most abundant, typically contributing the largest percentage to the total Hirshfeld surface area. In many organic crystals, this value can exceed 60-70%. nih.govnih.gov
N···H/H···N Contacts: These appear as distinct, sharp "spikes" in the fingerprint plot and correspond to the N-H···N hydrogen bonds. While their percentage contribution to the surface area might be smaller than that of H···H contacts, their energetic contribution to crystal stability is highly significant. nih.gov
Table 3: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Analogous Piperidine Compounds This data is illustrative and based on published analyses of piperidine derivatives. nih.govnih.goviucr.org
| Intermolecular Contact Type | Typical Percentage Contribution (%) | Description |
| H···H | 65 - 85% | Represents non-specific van der Waals forces; usually the largest contributor. |
| N···H / H···N | 5 - 15% | Corresponds to the crucial N-H···N hydrogen bonds. |
| C···H / H···C | 5 - 20% | Includes weaker C-H···N interactions and general van der Waals contacts. |
| Other (e.g., C···N, C···C) | < 5% | Minor contributions to the overall surface area. |
The shape index and curvedness are other properties that can be mapped onto the Hirshfeld surface to identify features like π-π stacking (indicated by flat regions with low curvedness). nih.gov Given the absence of aromatic rings in this compound, such interactions are not expected.
In-Depth Theoretical and Computational Analysis of this compound Remains Largely Unexplored
A comprehensive review of available scientific literature reveals a significant gap in the theoretical and computational chemistry studies of the compound this compound. Despite the importance of such computational analyses in understanding the molecular properties and potential applications of chemical compounds, detailed research findings on this specific molecule, including quantum chemical calculations, are not publicly available.
Computational chemistry provides a powerful lens through which the intrinsic properties of a molecule can be examined. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are fundamental in determining the optimized geometry and electronic structure of a compound. These studies yield crucial data on bond lengths, bond angles, and dihedral angles, which are foundational to understanding a molecule's three-dimensional shape and reactivity.
Further analysis, including Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting chemical reactivity and electronic transitions. The energy gap between these orbitals provides insights into the molecule's stability and its potential as an electronic material. Similarly, the Molecular Electrostatic Potential (MEP) surface analysis is instrumental in identifying the electron-rich and electron-deficient regions of a molecule, thereby predicting sites for electrophilic and nucleophilic attack.
Spectroscopic properties can also be predicted with a high degree of accuracy using computational methods. Theoretical calculations of vibrational frequencies are used to interpret experimental infrared and Raman spectra, allowing for a detailed assignment of vibrational modes to specific functional groups within the molecule.
The influence of solvents on a molecule's structure and properties is another critical area of investigation, often explored through theoretical models. These solvation studies are vital for predicting how a compound will behave in different chemical environments. Additionally, the prediction of Non-Linear Optical (NLO) properties through computational means can identify potential applications in materials science and optoelectronics.
While general studies on piperidine derivatives are present in the scientific literature, highlighting their synthesis and pharmacological relevance, specific computational data for this compound is absent. researchgate.netnih.gov For instance, research on various piperidine derivatives has utilized DFT and molecular dynamics simulations to explore structural and electronic features, but these studies have not included the title compound. researchgate.net The scientific community has explored the structure-activity relationships of numerous piperidine compounds for applications such as receptor antagonists and inhibitors, often employing molecular modeling to understand their interactions. acs.orgnih.gov However, the specific quantum chemical data requested for this compound is not contained within these broader studies.
The absence of this specific information in published research means that data tables for bond lengths, bond angles, HOMO-LUMO energy gaps, vibrational frequencies, and NLO properties for this compound cannot be generated at this time. A thorough computational investigation of this compound would be required to produce the detailed scientific article as outlined.
Theoretical and Computational Chemistry Studies
Molecular Modeling and Simulation
Molecular modeling and simulation are indispensable tools for understanding the behavior of molecules at an atomic level. For piperidine (B6355638) derivatives, these techniques provide crucial insights into their conformational preferences, binding modes, and interaction patterns with protein targets.
Conformational Dynamics and Energy Landscape Analysis
Computational methods, such as molecular mechanics and quantum mechanics calculations, are employed to explore the potential energy surface of piperidine derivatives. These studies help identify the most stable conformers and the energy barriers between them. For instance, in substituted piperidines, the preference for axial or equatorial positioning of a substituent is a critical determinant of its interaction with a binding pocket. pharmacy180.com The presence of the N-(piperidin-4-ylmethyl)propan-2-amine moiety introduces additional degrees of freedom, leading to a more complex conformational landscape that can be explored through molecular dynamics (MD) simulations. nih.gov MD simulations provide a dynamic view of the molecule's behavior over time, revealing how it samples different conformations and adapts its shape to interact with its environment.
Molecular Docking Studies of Piperidine Derivatives (focused on methodology and binding site characterization)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. ijfmr.com This methodology is central to understanding the potential interactions of piperidine derivatives with their biological targets. The process involves preparing the 3D structures of both the ligand and the receptor, often obtained from crystallographic data or homology modeling. nih.gov The docking algorithm then systematically explores various binding poses of the ligand within the receptor's active site, scoring them based on a function that estimates the binding affinity. tandfonline.comyoutube.com
A critical aspect of molecular docking is the characterization of the binding site. For piperidine derivatives, binding sites often feature a combination of hydrophobic pockets and hydrogen bond donors/acceptors. biorxiv.orgacs.org The protonated piperidine nitrogen frequently forms a key salt bridge interaction with acidic residues like aspartate or glutamate (B1630785) in the target protein. nih.gov The surrounding hydrophobic residues can engage in van der Waals interactions with the carbon backbone of the piperidine ring and its substituents. The characterization of these binding sites is crucial for designing ligands with improved affinity and selectivity.
| Target Protein | Key Binding Site Residues | Interaction Type | Reference |
| Sigma-1 Receptor | Glu172, Asp126, Phe107 | Salt bridge, Hydrogen bond, π–cation | nih.gov |
| Acetylcholinesterase | - | Favorable complex formation | nih.gov |
| Butyrylcholinesterase | - | Favorable complex formation | nih.gov |
| Dopamine D2 Receptor | - | Possible binding modes predicted | tandfonline.com |
| µ-Opioid Receptor | Q124, W133, I144, D147, Y148, M151, V236, I296, H297, W318, I322 | Encapsulation in binding pocket | tandfonline.com |
Ligand-Target Interaction Profiling and Analysis of Binding Modes (excluding specific biological outcomes)
Following molecular docking, a detailed analysis of the predicted binding modes is performed to understand the specific interactions that stabilize the ligand-receptor complex. rsc.org This involves identifying key hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov For piperidine derivatives, the protonated nitrogen atom is a common feature that engages in strong electrostatic interactions and hydrogen bonds with the target protein. nih.gov
Molecular dynamics simulations can further refine the docked poses and provide a more realistic picture of the ligand-target interactions. nih.govrsc.org By simulating the complex in a solvent environment over a period of nanoseconds, researchers can assess the stability of the binding mode and observe how the ligand and protein adapt to each other. nih.gov This analysis reveals the dynamic nature of the interactions and can highlight the most persistent and crucial contacts for binding. The interaction frequency between the ligand and specific amino acid residues can be calculated to quantify the importance of each interaction. nih.gov
Structure-Activity/Property Relationship (SAR/SPR) Methodologies
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. These methodologies are vital for optimizing lead compounds in drug discovery.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling for Piperidine-Containing Scaffolds
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological activity. researchgate.net These models are developed by calculating a set of molecular descriptors for a series of compounds with known activities and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model. nih.gov For piperidine-containing scaffolds, descriptors can include electronic properties, steric parameters, and hydrophobic characteristics. researchgate.net
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), take the 3D structure of the molecules into account. mdpi.comyoutube.com These methods generate a 3D grid around an aligned set of molecules and calculate steric and electrostatic fields (in CoMFA) or similarity indices (in CoMSIA). nih.gov The resulting contour maps highlight regions where modifications to the molecular structure are likely to increase or decrease activity, providing a visual guide for ligand design. nih.gov
| QSAR/3D-QSAR Study | Key Findings | Reference |
| Furan-pyrazole piperidine derivatives | Developed robust QSAR models based on 3D and 2D autocorrelation descriptors. | nih.gov |
| Piperidinopyridine and piperidinopyrimidine analogs | Developed predictive QSAR models for OSC inhibition. | researchgate.net |
| Triazole bearing compounds | 3D-QSAR pharmacophore model showed that bulkiness and orientation contribute to activity. | nih.gov |
Design Principles Derived from Structure-Based Approaches and Virtual Screening
Structure-based drug design leverages the 3D structural information of a biological target to design new ligands. nih.gov Molecular docking and virtual screening are key components of this approach. Virtual screening involves docking large libraries of compounds into the target's binding site to identify potential hits. nih.govyoutube.com
For piperidine-containing scaffolds, several design principles have emerged from these studies:
Exploiting the Basic Nitrogen: The protonated piperidine nitrogen is a critical pharmacophoric feature, often forming a crucial salt bridge with an acidic residue in the binding pocket. nih.gov
Optimizing Hydrophobic Interactions: The substitution pattern on the piperidine ring and its appendages should be designed to maximize favorable hydrophobic interactions with the target. nih.gov
Conformational Rigidity: Introducing conformational constraints, for instance through cyclization or the introduction of rigid linkers, can pre-organize the ligand in a bioactive conformation, reducing the entropic penalty of binding. researchgate.net
Scaffold Hopping: This strategy involves replacing the core piperidine scaffold with other chemical moieties that maintain the key pharmacophoric features, leading to the discovery of novel chemical classes with similar biological activities. mdpi.com
By integrating these computational approaches, researchers can rationally design and optimize piperidine-based ligands with desired properties, accelerating the discovery of new and effective therapeutic agents.
Advanced Applications and Future Research Directions in Chemical Science
N-(Piperidin-4-ylmethyl)propan-2-amine as a Versatile Chemical Building Block for Complex Organic Synthesis
This compound is a bifunctional organic molecule that serves as a valuable building block in the synthesis of more complex chemical structures. Its utility stems from the presence of two distinct amine functionalities: a secondary amine integrated within the piperidine (B6355638) ring and a secondary isopropylamine group attached via a methylene bridge. These reactive sites offer opportunities for selective chemical modifications, enabling the construction of diverse molecular architectures.
The piperidine ring is a common scaffold in many biologically active compounds, and its presence in this building block makes it a desirable component for medicinal chemistry and drug discovery programs. longdom.orgresearchgate.net The two amine groups possess different steric and electronic environments, which can be exploited for regioselective reactions. The piperidine nitrogen, being a cyclic secondary amine, and the exocyclic secondary amine can undergo a variety of chemical transformations. These include, but are not limited to, acylation, alkylation, reductive amination, and participation in transition metal-catalyzed cross-coupling reactions. nih.govacs.org For instance, one amine group can be protected while the other is functionalized, and then the protecting group can be removed to allow for further modification at the first amine site. This orthogonal reactivity is a key feature of versatile building blocks.
The structural motif of 4-(aminomethyl)piperidine (B1205859) is recognized for its utility in synthesizing compounds with significant biological activity. longdom.orgtandfonline.com Derivatives can be prepared to modulate properties like lipophilicity, polarity, and receptor binding affinity. d-nb.info The ability to introduce various substituents at either nitrogen atom allows for the fine-tuning of the molecule's properties, making it a key intermediate in the synthesis of targeted therapeutic agents and other functional organic molecules. d-nb.info For example, 4-(aminomethyl)piperidine derivatives are used in the creation of linear poly(amido amine)s, which can self-assemble into micelles for applications in controlled drug delivery. chemicalbook.com
| Functional Group | Type of Amine | Potential Reactions | Application in Synthesis |
|---|---|---|---|
| Piperidine Nitrogen | Secondary, Cyclic | Acylation, Alkylation, Arylation, Sulfonylation, Reductive Amination | Introduction of substituents to modify solubility, lipophilicity, and conformational properties. Core scaffold for pharmaceuticals. |
| Isopropylamine Nitrogen | Secondary, Acyclic | Acylation, Alkylation, Imine formation, Urea/Thiourea formation | Attachment of pharmacophores, linking to other molecular fragments, or building polymeric chains. |
Role in the Design and Development of Ligands for Transition Metal Catalysis (general principles)
The structure of this compound is well-suited for its application as a ligand in transition metal catalysis. Ligands are crucial components of catalysts, binding to the metal center and influencing its reactivity, selectivity, and stability. researchgate.net This molecule can function as a bidentate ligand, meaning it can bind to a metal atom through two of its donor atoms simultaneously. In this case, both the piperidine nitrogen and the exocyclic isopropylamine nitrogen can coordinate to a transition metal center.
The formation of a chelate ring upon binding of both nitrogen atoms to a metal center generally imparts significant stability to the resulting metal complex. This "chelate effect" is a fundamental principle in coordination chemistry and is often exploited in the design of robust catalysts. The specific geometry and bite angle of the resulting metallacycle can have a profound impact on the catalytic activity.
Furthermore, the steric and electronic properties of the ligand can be systematically modified to fine-tune the performance of the catalyst. For instance, the presence of the isopropyl group on one of the nitrogen atoms introduces steric bulk near the metal center, which can influence the substrate approach and the stereoselectivity of a reaction. The electron-donating nature of the amine groups can also be modulated, which in turn affects the electron density at the metal center and its catalytic behavior. researchgate.net Diamine ligands, in general, have proven effective in a range of copper-catalyzed reactions, such as cross-coupling reactions, by enhancing the efficiency and allowing for milder reaction conditions. nih.gov The piperidine framework also provides a rigid scaffold that can pre-organize the coordinating atoms for effective metal binding. rsc.org
| Structural Feature | Role in Ligand Design | Potential Impact on Catalysis |
|---|---|---|
| Two Nitrogen Donor Atoms | Enables bidentate [N,N] coordination (chelation). | Increases the stability of the metal-ligand complex, potentially leading to a more robust and long-lasting catalyst. |
| Piperidine Ring | Provides a conformationally semi-rigid backbone. nih.gov | Influences the geometry and bite angle of the coordination complex, which can control reaction selectivity (e.g., enantioselectivity). |
| Isopropyl Group | Introduces steric hindrance around one coordination site. | Can improve selectivity by directing the approach of substrates to the metal center and can prevent catalyst deactivation pathways. |
| N-H Bonds | Potential for secondary coordination interactions or ligand modification. | Can participate in hydrogen bonding to stabilize transition states or can be substituted to further tune the ligand's properties. |
Studies on Reaction Kinetics and Mechanisms involving Piperidine-Derived Amine Functionalities
The reactivity of this compound is governed by the nucleophilic character of its two secondary amine groups. Understanding the kinetics and mechanisms of reactions involving these functionalities is essential for controlling reaction outcomes and optimizing synthetic procedures. A reaction that appears to be of one order but is actually of a higher order is known as a pseudo-first-order reaction. jagranjosh.com This can occur when one reactant is present in large excess.
The two amine centers in the molecule exhibit different reactivity profiles due to their distinct steric and electronic environments. The piperidine nitrogen is a typical cyclic secondary amine, while the isopropylamine nitrogen is sterically more hindered. This difference allows for potential chemoselectivity in reactions. For instance, in a reaction with a bulky electrophile, the less hindered piperidine nitrogen might react preferentially. Conversely, electronic effects could also dictate the site of reaction.
The protonation state of the amines, which is dependent on the pH of the reaction medium, also plays a critical role. The free amine is the nucleophilic species, so conditions must be controlled to ensure a sufficient concentration of the unprotonated form is available to react.
| Factor | Influence on Kinetics and Mechanism |
|---|---|
| Steric Hindrance | The bulky isopropyl group can slow the rate of reaction at the exocyclic nitrogen compared to the piperidine nitrogen, potentially allowing for selective functionalization. |
| Nucleophilicity | Both secondary amines are strong nucleophiles, but their relative reactivity can be influenced by solvent and electronic effects. |
| Solvent Effects | Polar aprotic solvents can accelerate SN2 reactions, while protic solvents can solvate the amine, potentially hindering its nucleophilicity but also stabilizing charged intermediates. |
| pH / Basicity | The concentration of the reactive free amine is controlled by the pH. The mechanism can also be influenced by base catalysis, where a second molecule of the amine acts as a proton shuttle. |
Exploration of this compound in Supramolecular Chemistry and Material Science Contexts
Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. researchgate.net this compound possesses key features that make it an interesting candidate for the construction of supramolecular assemblies and functional materials. The primary drivers for self-assembly in this molecule are the hydrogen bonding capabilities of its two N-H groups and the lone pairs on the nitrogen atoms.
Hydrogen bonds are directional interactions that play a fundamental role in creating defined structures in molecular crystals and other assemblies. nih.gov The N-H groups in this compound can act as hydrogen bond donors, while the nitrogen atoms can act as hydrogen bond acceptors. This dual functionality allows for the formation of extended hydrogen-bonded networks, such as chains, tapes, or sheets. nih.govmdpi.com The specific arrangement of these networks in the solid state will depend on the interplay of various intermolecular forces and the steric demands of the molecule. Piperazine, a related cyclic diamine, is widely used as a building block for creating supramolecular hydrogen-bonded networks. rsc.org
In material science, this compound could be used as a cross-linking agent or a monomer in the synthesis of polymers. For example, it can be reacted with di-epoxides or di-acyl chlorides to form cross-linked epoxy resins or polyamides, respectively. The resulting materials would have properties influenced by the piperidine core, potentially leading to materials with specific thermal or mechanical characteristics.
Furthermore, its ability to act as a bidentate ligand for metal ions opens up possibilities in the creation of coordination polymers or metal-organic frameworks (MOFs). In these materials, the amine groups would coordinate to metal centers, linking the organic molecules into one-, two-, or three-dimensional networks. Such materials are of great interest for applications in gas storage, catalysis, and sensing.
| Application Area | Relevant Molecular Feature | Description of Role |
|---|---|---|
| Crystal Engineering / Supramolecular Assembly | N-H (donor) and N lone pair (acceptor) groups | Formation of predictable and robust hydrogen-bonded networks, leading to the design of molecular crystals with specific structures and properties. nih.govresearchgate.net |
| Polymer Chemistry | Two reactive amine groups | Can act as a monomer or cross-linker in polymerization reactions (e.g., with epoxides, isocyanates, or acyl halides) to form polyamines, polyureas, or polyamides. |
| Coordination Polymers / MOFs | Bidentate chelating ability | Acts as an organic linker to connect metal ions into extended, often porous, network structures with potential applications in catalysis or separation. |
| Functional Materials | Basic amine groups | Can be incorporated into materials (e.g., silica gels) to create basic sites for catalysis or for capturing acidic gases like CO₂. |
Q & A
Basic: What are the optimal synthetic routes for N-(Piperidin-4-ylmethyl)propan-2-amine, and how can purity be ensured?
Methodological Answer:
The synthesis typically involves reductive amination between 4-piperidinemethylamine and acetone, followed by purification via column chromatography. A validated protocol includes:
- Step 1: React 4-piperidinemethylamine with acetone in the presence of sodium cyanoborohydride (NaBH3CN) under acidic conditions (e.g., HCl/dioxane) to facilitate imine formation and reduction .
- Step 2: Purify the crude product using silica gel chromatography (eluent: dichloromethane/methanol 9:1) to isolate the tertiary amine.
- Purity Assurance: Confirm structural integrity via H/C NMR (e.g., δ ~1.1 ppm for isopropyl CH3, δ ~2.5–3.0 ppm for piperidine CH2) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (calculated for C9H20N2: 156.1626 g/mol) .
Advanced: How does this compound interact with neurotransmitter receptors, and what experimental designs are used to assess affinity?
Methodological Answer:
The compound’s piperidine moiety suggests potential affinity for monoaminergic receptors (e.g., dopamine, serotonin). Key experimental approaches include:
- Radioligand Binding Assays: Use H-labeled ligands (e.g., H-spiperone for dopamine D2 receptors) in transfected HEK293 cells. Incubate the compound at varying concentrations (1 nM–10 μM) and measure displacement of the radioligand to calculate Ki values .
- Functional Assays: Employ cAMP accumulation or calcium flux assays in GPCR-expressing cell lines to determine agonist/antagonist activity. For example, pre-treat cells with forskolin and measure cAMP inhibition via ELISA to assess Gi/o-coupled receptor activation .
- Data Interpretation: Cross-validate results with computational docking studies (e.g., AutoDock Vina) to map binding poses within receptor homology models .
Basic: What analytical techniques are critical for characterizing this compound’s structure and stability?
Methodological Answer:
- Structural Confirmation:
- NMR Spectroscopy: H NMR (e.g., piperidine ring protons at δ 2.7–3.1 ppm, isopropyl CH at δ 2.4 ppm) and C NMR (e.g., piperidine carbons at 25–50 ppm) .
- HRMS: Exact mass analysis (e.g., [M+H]+ at m/z 157.1698 for C9H20N2) .
- Stability Profiling:
- HPLC-PDA: Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) using a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .
- LC-MS/MS: Identify degradation products (e.g., oxidation of piperidine to N-oxide derivatives) .
Advanced: How can researchers resolve contradictions in reported receptor binding data across studies?
Methodological Answer:
Discrepancies in Ki values or functional activity may arise from:
- Assay Variability: Standardize protocols (e.g., buffer pH, incubation time) and use reference compounds (e.g., haloperidol for D2 receptor controls) to calibrate inter-lab variability .
- Species Differences: Compare binding affinities in human vs. rodent receptor isoforms (e.g., rat serotonin 5-HT2A vs. human 5-HT2A) via parallel assays .
- Allosteric Modulation: Test for positive/negative allosteric effects by co-incubating with orthosteric ligands (e.g., 100 nM serotonin + test compound) .
Advanced: What in vivo models are appropriate for studying neuropharmacological effects of this compound?
Methodological Answer:
- Behavioral Models:
- Forced-Swim Test (FST): Administer 10–30 mg/kg (i.p.) to mice and measure immobility time reduction as an antidepressant proxy. Include a positive control (e.g., 15 mg/kg imipramine) .
- Conditioned Place Preference (CPP): Assess reward modulation by pairing the compound (1–5 mg/kg) with a contextual chamber and measuring time spent in the drug-paired zone post-extinction .
- Biomarker Analysis:
Basic: What safety precautions are recommended for handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
- Ventilation: Use a fume hood for synthesis and weighing to avoid inhalation of fine particulates .
- Waste Disposal: Collect organic waste in sealed containers labeled “halogenated solvents” and incinerate via certified hazardous waste services .
Advanced: How can researchers optimize selectivity for specific receptor subtypes (e.g., dopamine D2 vs. serotonin 5-HT2A)?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies: Synthesize analogs with substituents on the piperidine ring (e.g., 4-fluoro or 4-methoxy groups) and test affinity in parallel receptor panels .
- Molecular Dynamics Simulations: Model ligand-receptor interactions (e.g., Desmond MD) to identify residues critical for selectivity (e.g., D2 Ser193 vs. 5-HT2A Asp155) .
- In Vivo Microdialysis: Compare extracellular dopamine (NAc) and serotonin (mPFC) levels in rats after compound administration (1–5 mg/kg, s.c.) using HPLC-ECD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
